Ethyl3-chloro-6-iodopyrazine-2-carboxylate
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Overview
Description
Ethyl 3-chloro-6-iodopyrazine-2-carboxylate is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-6-iodopyrazine-2-carboxylate typically involves the halogenation of pyrazine derivatives. One common method is the iodination of 3-chloropyrazine-2-carboxylate using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of ethyl 3-chloro-6-iodopyrazine-2-carboxylate may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered electronic properties.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Ethyl 3-chloro-6-iodopyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-6-iodopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloropyrazine-2-carboxylate: Lacks the iodine atom, which may result in different reactivity and biological activity.
Ethyl 6-iodopyrazine-2-carboxylate: Lacks the chlorine atom, which can affect its chemical properties and applications.
3-chloro-6-iodopyridazine-2-carboxylate: A structurally similar compound with a pyridazine ring instead of a pyrazine ring.
Uniqueness
Ethyl 3-chloro-6-iodopyrazine-2-carboxylate is unique due to the presence of both chlorine and iodine atoms on the pyrazine ring. This dual halogenation can enhance its reactivity and enable the formation of diverse derivatives through various chemical reactions. Additionally, the compound’s unique electronic properties make it valuable for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H6ClIN2O2 |
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Molecular Weight |
312.49 g/mol |
IUPAC Name |
ethyl 3-chloro-6-iodopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6ClIN2O2/c1-2-13-7(12)5-6(8)10-3-4(9)11-5/h3H,2H2,1H3 |
InChI Key |
VDWPJSMJEXADTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CN=C1Cl)I |
Origin of Product |
United States |
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